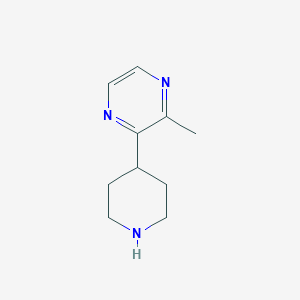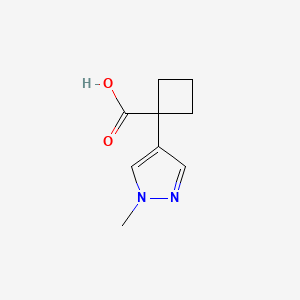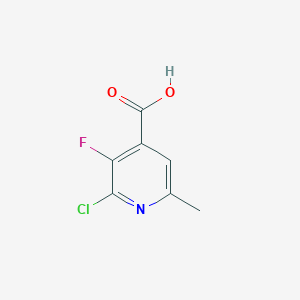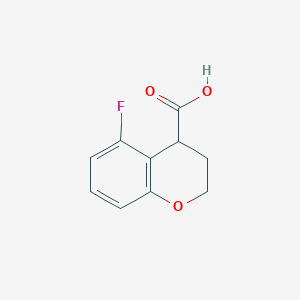
3-(2-aminoethyl)-1H-indole-6-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-aminoethyl)-1H-indole-6-carbonitrile is a compound that belongs to the indole family, which is known for its significant role in various biological and pharmaceutical applications. This compound features an indole ring structure with an aminoethyl group at the 2-position and a carbonitrile group at the 6-position. Indole derivatives are widely recognized for their diverse biological activities, including antimicrobial, anticancer, and neuroactive properties .
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring .
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. For example, the use of palladium-catalyzed cross-coupling reactions can facilitate the efficient formation of the indole core. Additionally, continuous flow chemistry techniques are increasingly being adopted in the industry to streamline the synthesis process and improve scalability .
化学反応の分析
Types of Reactions
3-(2-aminoethyl)-1H-indole-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce primary amines. Substitution reactions can lead to a wide range of substituted indole derivatives .
科学的研究の応用
3-(2-aminoethyl)-1H-indole-6-carbonitrile has numerous applications in scientific research:
作用機序
The mechanism of action of 3-(2-aminoethyl)-1H-indole-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptor sites, including serotonin receptors, which play a crucial role in neurotransmission and mood regulation . Additionally, its cytotoxic properties are attributed to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .
類似化合物との比較
Similar Compounds
Serotonin (5-hydroxytryptamine): A neurotransmitter with a similar indole structure but with a hydroxyl group at the 5-position.
Melatonin (5-methoxy-N-acetyltryptamine): A hormone involved in regulating sleep-wake cycles, featuring a methoxy group at the 5-position and an acetyl group at the nitrogen.
Uniqueness
This compound is unique due to the presence of the carbonitrile group at the 6-position, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
3-(2-aminoethyl)-1H-indole-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-4-3-9-7-14-11-5-8(6-13)1-2-10(9)11/h1-2,5,7,14H,3-4,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXBHUHYYSAFKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)NC=C2CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
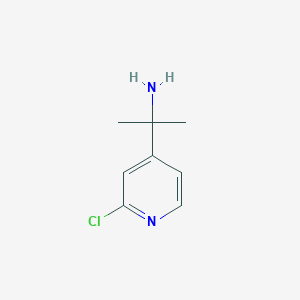
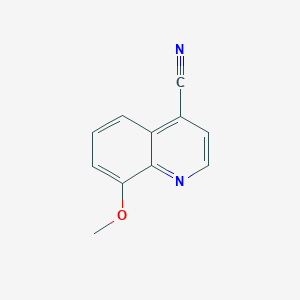

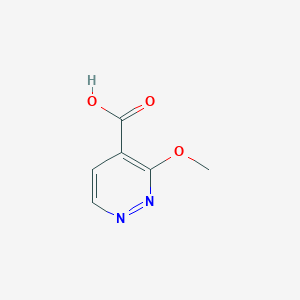



![2-(Benzo[d]isoxazol-5-yl)acetic acid](/img/structure/B7901584.png)
